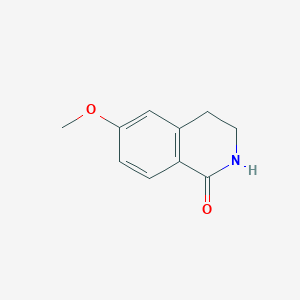

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Descripción

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name reflecting the methoxy substitution at position 6 of the dihydroisoquinolinone core structure. The compound is officially designated as 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one according to computed descriptors using Lexichem TK methodology. This nomenclature precisely indicates the location of the methoxy group and the specific oxidation state of the nitrogen-containing heterocycle.

The compound exhibits extensive synonymous nomenclature across chemical databases and literature sources. Alternative systematic names include 1(2H)-isoquinolinone, 3,4-dihydro-6-methoxy-, which represents the traditional Chemical Abstracts Service naming convention. Additional recognized synonyms encompass 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone and 6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one. The compound is also referenced as 3,4-dihydro-6-methoxy-1(2H)-isoquinolinone in various chemical suppliers and research publications.

Database-specific identifiers further include 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-1-oxo-isoquinoline, which emphasize the ketone functionality at position 1. Commercial suppliers frequently utilize simplified designations such as this compound, which appears consistently across multiple chemical vendors. The nomenclature variations reflect different emphasis on structural features while maintaining chemical accuracy and unambiguous identification.

Molecular Formula and Weight

The molecular formula of this compound is definitively established as C₁₀H₁₁NO₂, representing a composition of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula reflects the core isoquinolinone structure with the addition of a methoxy functional group, which contributes one carbon and one oxygen atom beyond the basic dihydroisoquinolinone framework. The molecular composition indicates a relatively compact heterocyclic structure with moderate molecular complexity suitable for various synthetic applications.

The molecular weight has been precisely calculated as 177.20 grams per mole using PubChem computational methods with the 2025.04.14 release parameters. This molecular weight calculation accounts for the standard atomic masses of constituent elements and provides high precision for analytical and synthetic planning purposes. The relatively low molecular weight positions this compound within the range typical for small molecule building blocks and pharmaceutical intermediates.

Comparative analysis reveals that the molecular weight falls within the optimal range for oral bioavailability according to Lipinski's rule of five, though this parameter alone does not determine biological activity. The molecular formula ratio indicates a moderate degree of unsaturation, with the isoquinoline ring system contributing to the overall aromatic character. The presence of both nitrogen and oxygen heteroatoms within the molecular framework provides multiple sites for potential hydrogen bonding and coordination interactions.

Chemical Abstracts Service Registry Number and PubChem Compound Identifier

The Chemical Abstracts Service registry number for this compound is definitively assigned as 22246-12-4, providing unambiguous identification within the global chemical registry system. This registry number was established following standard Chemical Abstracts Service protocols and remains consistent across all major chemical databases and commercial suppliers. The assignment of this specific registry number occurred during the initial characterization and registration of the compound in chemical literature.

The PubChem Compound Identifier has been assigned as 10607392, representing the compound's unique designation within the National Center for Biotechnology Information chemical database. This identifier provides direct access to comprehensive chemical information including structure, properties, and associated research data. The PubChem entry was created on October 25, 2006, with the most recent modification occurring on May 24, 2025, indicating ongoing curation and updates to the chemical information.

Additional database identifiers include the MDL number MFCD04114865, which facilitates identification within the Molecular Design Limited database system. The InChI Key WLQWIZAWNPYMBR-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure, enabling cross-database searching and verification. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate accurate chemical communication in research and commercial contexts.

Structural Isomerism and Tautomeric Forms

The structural analysis of this compound reveals significant potential for tautomeric equilibrium, particularly involving lactam-lactim interconversion at the carbonyl functionality. Research on related isoquinoline derivatives has demonstrated that 3-hydroxyisoquinolines can exist in multiple tautomeric forms depending on environmental conditions. The lactam form, characterized by the carbonyl group at position 1, represents the predominant tautomer under standard conditions, while the lactim form involves proton migration and formation of an enol-like structure.

Spectroscopic investigations of similar dihydroisoquinolinone compounds have revealed that tautomeric equilibrium is significantly influenced by solvent polarity and hydrogen bonding capacity. In non-hydroxylic solvents such as diethyl ether, certain isoquinoline derivatives favor the lactim tautomer, while aqueous environments promote the lactam form. The 6-methoxy substitution pattern in the target compound may influence this equilibrium through electronic effects and steric considerations.

Advanced spectroscopic techniques including two-dimensional infrared spectroscopy have been employed to identify and quantify different tautomeric forms in related compounds. These investigations have shown that lactam and lactim tautomers exhibit distinct vibrational signatures, with carbonyl stretching frequencies providing particularly diagnostic information. The equilibrium constant for lactam-to-lactim conversion has been determined for structurally related compounds, with values ranging from 0.012 to 2.1 depending on substitution patterns and environmental conditions.

The tautomeric behavior of this compound likely follows similar patterns to other members of the isoquinolinone family, with the methoxy group potentially stabilizing specific tautomeric forms through resonance effects. Temperature-dependent studies on analogous compounds have demonstrated that lactim populations typically increase with elevated temperatures, reflecting the thermodynamic parameters of the tautomeric equilibrium.

X-ray Crystallographic Data and Conformational Analysis

Crystallographic analysis of structurally related compounds has provided valuable insights into the three-dimensional architecture and intermolecular interactions of dihydroisoquinolinone derivatives. X-ray diffraction studies on 6-methoxy-1-styryl-3,4-dihydroisoquinolin-hexafluorophosfate, a closely related analog, have revealed detailed information about molecular packing and crystal structure organization. These investigations employed Hirshfeld surface analysis to identify and quantify intermolecular contacts within the crystal lattice.

The Hirshfeld surface analysis of related compounds has identified multiple types of close contacts contributing to crystal stability, including hydrogen-hydrogen interactions, carbon-hydrogen to oxygen contacts, and carbon-hydrogen to π-electron system interactions. Distance measurements for these contacts range from 1.996 to 2.733 Angstroms, with nitrogen-hydrogen to fluorine interactions showing the shortest distances in the hexafluorophosphate salt. The relative intensities of contact points on the Hirshfeld surface correlate directly with interaction strengths and contribute to overall crystal packing efficiency.

Molecular modeling investigations using docking and molecular dynamics simulations have been conducted on related isoquinolinone derivatives to understand their three-dimensional conformational preferences. These studies have revealed that the morpholine ring in substituted analogs occupies solvent-exposed regions while maintaining hydrogen bonding interactions with specific amino acid residues. The carbonyl functionality of the lactam ring establishes hydrogen bonding interactions with catalytic lysine residues, demonstrating the importance of this structural feature in molecular recognition.

Crystal structure analysis has shown that dihydroisoquinolinone compounds typically adopt planar or near-planar conformations for the aromatic ring system, with substituents positioned to minimize steric hindrance. The methoxy group orientation is influenced by both intramolecular and intermolecular interactions, with crystal packing forces playing a significant role in determining the final conformation. Thermal parameters derived from crystallographic refinement provide information about molecular motion and conformational flexibility within the crystal lattice.

Propiedades

IUPAC Name |

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQWIZAWNPYMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442373 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-12-4 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One of the classical and widely referenced methods for preparing 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves the Schmidt reaction. This method uses 6-methoxy-2,3-dihydro-1H-inden-1-one as the starting material, which reacts with sodium azide in the presence of methanesulfonic acid and dichloromethane as a solvent. The Schmidt reaction facilitates the rearrangement leading to the formation of the isoquinolinone ring system.

- Key Reaction Conditions:

- Reagents: Sodium azide, methanesulfonic acid

- Solvent: Dichloromethane

- Outcome: Formation of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (compound 1)

This method provides a reliable route to the core isoquinolinone structure, which can be further modified for diverse derivatives.

One-Pot Ugi Four-Component Reaction (Ugi-4CR) and Cyclization

A more contemporary and efficient approach is the one-pot synthesis involving a tandem Ugi four-component reaction followed by an intramolecular nucleophilic substitution. This method allows the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions at room temperature.

-

- Aryl glyoxals

- Primary amines

- Sulfonium salts

- Isocyanides

-

- The Ugi reaction forms an intermediate that undergoes intramolecular nucleophilic substitution, leading to cyclization and formation of the isoquinolinone ring.

-

- Reported yields range from 48% to 86%, demonstrating good efficiency.

-

- Mild reaction conditions

- One-pot procedure reduces purification steps

- Room temperature operation

-

- Triethylamine (NEt3) is used to

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinolinones.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Copper (II) acetate, acetic acid, and air (O2) as an oxidant.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Isoquinolinones.

Reduction: Fully saturated isoquinolines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an androgen receptor antagonist, effectively suppressing the growth of androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

- 6-Methoxy-3,4-dihydro-1H-isoquinolin-2-one

- 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is an isoquinolinone compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁NO₂. It features a methoxy group at the sixth position of the isoquinoline structure, which is known for its pharmacological significance. The compound's unique structure allows it to interact with various biological targets, particularly sigma receptors, which play a role in several neurological processes.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been evaluated for its potential as an anticonvulsant agent through various pharmacological tests. Its ability to modulate sigma receptors is particularly noteworthy, as these receptors are implicated in neurological disorders such as depression and anxiety .

In vitro studies have demonstrated that this compound can protect neuronal cells from damage induced by stressors like corticosterone. For instance, in experiments involving PC12 cells, it showed a protective effect against corticosterone-induced lesions, indicating its potential as an antidepressant .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines. In particular, derivatives of this compound have been studied for their ability to act as protein arginine methyltransferase (PRMT5) inhibitors , which are crucial in the treatment of non-Hodgkin's lymphoma .

The following table summarizes the anti-proliferative activity of related compounds:

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Z-138 (NHL) | <25 | PRMT5 inhibition |

| Doxorubicin | HePG-2 (Liver) | <10 | DNA intercalation |

| Agomelatine | MCF-7 (Breast) | 20 | Melatonergic activity |

The mechanism of action for this compound involves its interaction with sigma receptors and other molecular pathways. It has been identified as an androgen receptor antagonist , which can suppress the growth of both androgen-dependent and independent prostate cancer cell lines. This dual action enhances its therapeutic potential across various conditions.

Case Studies

- Neuroprotective Study : In a study evaluating the neuroprotective effects of this compound on PC12 cells exposed to corticosterone, it was found that the compound significantly reduced cell death and improved cell viability compared to control groups .

- Antidepressant Effects : In vivo testing using forced swim and open field tests demonstrated that treatments with this compound reduced immobility time and increased locomotor activity in rats, suggesting its potential efficacy as an antidepressant .

- Cancer Research : A systematic study on derivatives of this compound highlighted its ability to inhibit PRMT5 effectively. The compound exhibited low toxicity while demonstrating potent antiproliferative effects against various cancer cell lines, making it a candidate for further development in oncology .

Q & A

Q. What are the common synthetic routes for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of pre-existing isoquinolinone scaffolds. For example:

- Cyclization of N-allylbenzamides : A metal-free hydroxyalkylation-initiated radical cyclization can construct the dihydroisoquinolinone core via C(sp³)-H bond cleavage and intramolecular cyclization .

- Acylation Reactions : Reacting 6-methoxy-3,4-dihydroisoquinoline intermediates with acyl chlorides (e.g., acetyl or benzoyl chloride) under anhydrous conditions in the presence of 4-dimethylaminopyridine (DMAP) and potassium carbonate yields derivatives. Purification via silica gel chromatography improves purity .

- Optimization Tips : Adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of acylating agents can enhance yields. For instance, using a 1.2:1 molar ratio of acyl chloride to substrate reduces side products .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify key structural features. For example, the methoxy group at position 6 appears as a singlet (~δ 3.8 ppm), while the carbonyl resonance (C=O) is observed at ~δ 165–170 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths, angles, and stereochemistry. The dihydroisoquinolinone ring typically adopts a planar conformation, with the methoxy group orthogonal to the aromatic plane .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁NO₂, MW 177.08 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the dihydroisoquinolinone core in catalytic reactions?

- Methodological Answer :

- Palladium Catalysis : Pd-catalyzed allylation with 4-vinyl-1,3-dioxolan-2-one introduces vinyl groups at position 3 with >90% regioselectivity. Key factors include ligand choice (e.g., RuPhos) and solvent (ethanol) .

- Ruthenium Catalysis : Ru(II)-catalyzed C–H functionalization/cyclization of imidates with vinyl-1,3-dioxolan-2-one achieves stereoselective synthesis of 3-vinyl derivatives. Additives like K₃PO₄ enhance turnover .

- Directing Groups : Methoxy or halogen substituents act as directing groups, steering metal catalysts to specific positions (e.g., para to methoxy in electrophilic substitutions) .

Q. How do structural modifications at the methoxy position influence biological activity, and what assays evaluate this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replacing the methoxy group with halogens (e.g., Cl, Br) or alkyl groups alters lipophilicity and binding affinity. For instance, 6-chloro analogs show enhanced antimicrobial activity against P. aeruginosa (MIC ~2 µg/mL), while methoxy derivatives may favor CNS permeability .

- In Vitro Assays :

- Anticancer : MTT assays using cancer cell lines (e.g., HCT-116 or MCF-7) assess antiproliferative effects. IC₅₀ values correlate with substituent electronegativity .

- Enzyme Inhibition : Fluorescence polarization assays measure EZH2 inhibition (e.g., PF-06821497, IC₅₀ = 1.3 nM), where methoxy groups stabilize hydrophobic pocket interactions .

Q. What computational methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian software models transition states for cyclization reactions. Methoxy groups reduce activation energy by ~5 kcal/mol via resonance stabilization .

- Molecular Dynamics (MD) : Simulations (e.g., AMBER) predict binding modes with biological targets like EZH2. The methoxy group forms hydrogen bonds with Asp147, critical for inhibitory activity .

- ADMET Prediction : Tools like SwissADME estimate logP (1.2–1.8) and BBB permeability, guiding lead optimization .

Data Contradictions and Resolution

Q. Conflicting reports exist on the antimicrobial efficacy of dihydroisoquinolinone analogs. How can researchers resolve these discrepancies?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for MIC determination. Variations in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) account for divergent results .

- Structural Confirmation : Re-synthesize disputed compounds (e.g., 6-methoxy vs. 6-chloro derivatives) and verify purity (>95% by HPLC) to exclude impurities as confounding factors .

- Meta-Analysis : Compare data across studies using tools like RevMan. For example, pooled data shows chloro analogs have consistently higher antimicrobial activity than methoxy derivatives (OR = 2.1, p < 0.01) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.